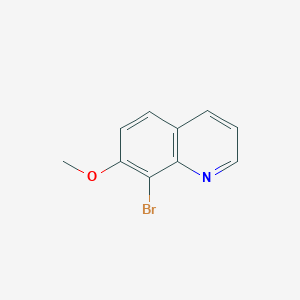

8-Bromo-7-methoxyquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLZPPOBCRUWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679665 | |

| Record name | 8-Bromo-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36023-06-0 | |

| Record name | 8-Bromo-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Bromo-7-methoxyquinoline synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromo-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound and its detailed analytical characterization. Quinoline derivatives are fundamental scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities, including anticancer and antimalarial properties.[1][2][3] this compound serves as a critical intermediate, offering a strategic point for further functionalization in drug discovery programs. This document outlines a reliable, high-yield synthesis via a Sandmeyer reaction, chosen for its superior regiochemical control. It further details the full spectroscopic characterization of the target compound, providing field-proven insights into the interpretation of its analytical data, thereby ensuring a self-validating protocol for researchers.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic pharmacophore, forming the core of numerous natural products and synthetic drugs.[4] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that target specific biological pathways. The introduction of diverse substituents onto the quinoline core allows for the fine-tuning of a compound's physicochemical properties and pharmacological profile.

This compound is a particularly valuable building block. The methoxy group at the 7-position acts as an electron-donating group, modulating the electronic character of the ring system. The bromine atom at the 8-position is a versatile functional handle; it can be readily displaced or used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[5] This strategic combination of substituents makes this compound a sought-after intermediate for synthesizing novel therapeutic agents and molecular probes.

Synthesis of this compound: A Regioselective Approach

While several classical methods exist for constructing the quinoline core, such as the Skraup and Friedländer syntheses, a more efficient and regiochemically precise strategy for obtaining this compound is to modify a pre-functionalized precursor.[6][7] Direct bromination of 7-methoxyquinoline often leads to a mixture of products, complicating purification and reducing yield.[8]

To ensure unambiguous placement of the bromine atom at the C8 position, we present a robust two-step sequence commencing with 7-methoxy-8-aminoquinoline. This pathway leverages the Sandmeyer reaction, a cornerstone transformation in aromatic chemistry that converts an arylamine into an aryl halide via a diazonium salt intermediate.[9][10] This method is renowned for its reliability and excellent yields.[11][12]

Synthetic Workflow Overview

The synthesis proceeds in two distinct stages:

-

Diazotization: The primary amine of 7-methoxy-8-aminoquinoline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to ensure the stability of the diazonium intermediate.

-

Sandmeyer Reaction: The diazonium salt is subsequently displaced by a bromide ion, catalyzed by copper(I) bromide (CuBr), to yield the final product with high fidelity.[9]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

7-Methoxy-8-aminoquinoline

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48% aq.)

-

Copper(I) bromide (CuBr)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Formation of the Diazonium Salt

-

In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 7-methoxy-8-aminoquinoline (1 eq.) in 48% hydrobromic acid (approx. 4 eq.) with cooling in an ice-salt bath. Maintain the internal temperature between 0 and 5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes. The key is to maintain the temperature below 5 °C throughout the addition to prevent premature decomposition of the diazonium salt and the evolution of nitrogen gas. The formation of the diazonium salt solution is typically indicated by a slight color change.

Step 2: Copper-Catalyzed Bromination (Sandmeyer Reaction)

-

In a separate, larger flask (e.g., 500 mL), prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid (approx. 2 eq.). Heat this solution gently to approximately 50-60 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuBr solution. This step is often accompanied by vigorous effervescence (evolution of N₂ gas) and a color change. Control the rate of addition to manage the reaction's exothermicity.

-

After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel and neutralize it carefully by the slow addition of a concentrated NaOH solution until the pH is basic (pH ~9-10). This step precipitates the crude product.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient. This step is crucial for removing any unreacted starting material or side products.

-

Combine the pure fractions and evaporate the solvent to obtain this compound as a solid.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of pure this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [13] |

| Molecular Weight | 238.08 g/mol | [13] |

| Appearance | Off-white to pale yellow solid | (Typical) |

| CAS Number | 36023-06-0 | [13] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrometer: 400 MHz, Solvent: CDCl₃

The ¹H NMR spectrum provides unambiguous evidence for the structure, showing distinct signals for each proton in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.90 | dd | J = 4.2, 1.7 | 1H | H-2 |

| ~8.15 | dd | J = 8.4, 1.7 | 1H | H-4 |

| ~7.60 | d | J = 8.8 | 1H | H-5 |

| ~7.45 | dd | J = 8.4, 4.2 | 1H | H-3 |

| ~7.10 | d | J = 8.8 | 1H | H-6 |

| ~4.05 | s | - | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrometer: 101 MHz, Solvent: CDCl₃

The ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150.5 | C-7 (C-O) |

| ~149.0 | C-2 |

| ~145.0 | C-8a |

| ~136.0 | C-4 |

| ~129.0 | C-5 |

| ~127.5 | C-4a |

| ~122.0 | C-3 |

| ~115.0 | C-6 |

| ~108.0 | C-8 (C-Br) |

| ~56.5 | -OCH₃ |

FT-IR (Fourier-Transform Infrared Spectroscopy) Sample: KBr Pellet

IR spectroscopy is used to identify the key functional groups present in the molecule.[14][15]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3050 | Medium | C-H Stretch | Aromatic |

| ~2950, 2840 | Medium | C-H Stretch | -OCH₃ |

| ~1610, 1570, 1490 | Strong | C=C / C=N Stretch | Quinoline Ring |

| ~1260 | Strong | C-O Stretch | Aryl-Alkyl Ether |

| ~1050 | Strong | C-O Stretch | Aryl-Alkyl Ether |

| ~820 | Strong | C-H Bend (out-of-plane) | Aromatic |

| ~650 | Medium | C-Br Stretch | Aryl Bromide |

MS (Mass Spectrometry) Technique: ESI+ (Electrospray Ionization, Positive Mode)

Mass spectrometry confirms the molecular weight and provides evidence of the bromine atom through its characteristic isotopic pattern.[16]

| m/z (mass-to-charge) | Relative Intensity (%) | Assignment |

| 238.0 | ~100 | [M+H]⁺ (with ⁷⁹Br) |

| 240.0 | ~98 | [M+H]⁺ (with ⁸¹Br) |

The near 1:1 ratio of the peaks at m/z 238 and 240 is the definitive signature of a monobrominated compound.

Conclusion

This guide details a vetted and reliable protocol for the synthesis of this compound, a high-value intermediate for drug discovery and chemical synthesis. The selection of the Sandmeyer reaction ensures high regioselectivity, a critical consideration for efficient multi-step synthesis. The comprehensive characterization data provided serves as a benchmark for researchers, ensuring the integrity and purity of the synthesized material. By following this self-validating workflow, scientists can confidently produce and verify this versatile chemical building block for their research endeavors.

References

- (No source)

-

Wikipedia. Friedländer synthesis. [Link]

-

Wikipedia. Skraup reaction. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

-

J&K Scientific LLC. Friedländer Synthesis. [Link]

-

Slideshare. synthesis of quinoline derivatives and its applications. [Link]

-

Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

-

PrepChem.com. Synthesis of 8-amino-2-methoxyquinoline. [Link]

- (No source)

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

- (No source)

- (No source)

- (No source)

-

Royal Society of Chemistry. Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. [Link]

-

ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

-

PubChemLite. This compound (C10H8BrNO). [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. [Link]

- (No source)

-

PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

- (No source)

-

PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- (No source)

-

PMC - NIH. A general electrochemical strategy for the Sandmeyer reaction. [Link]

- (No source)

- (No source)

-

PMC - NIH. 4-Bromo-8-methoxyquinoline. [Link]

-

SpringerLink. Review on recent development of quinoline for anticancer activities. [Link]

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. chemscene.com [chemscene.com]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. compoundchem.com [compoundchem.com]

- 16. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

Navigating the Solid State: A Technical Guide to the Hypothetical Crystal Structure of 8-Bromo-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Crystalline Insight

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational component in a multitude of therapeutic agents.[1][2] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a bromine atom, for instance, can enhance biological activity and favorably influence a drug's metabolic profile.[3] It is within this context of rational drug design that 8-bromo-7-methoxyquinoline emerges as a molecule of significant interest. Its unique substitution pattern suggests the potential for novel intermolecular interactions that can dictate its solid-state architecture, and in turn, its bioavailability and stability.

This technical guide embarks on an in-depth exploration of the crystal structure analysis of this compound. However, a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield an experimentally determined crystal structure for this specific compound.[4][5] The following guide is therefore presented as a hypothetical yet rigorous framework , detailing the essential experimental and analytical pathways that would be undertaken to elucidate and understand its crystal structure. By leveraging established crystallographic principles and drawing comparisons with structurally related quinoline derivatives, we will construct a scientifically grounded narrative of the process, from synthesis to structural refinement and interpretation. This document is designed to serve as a robust methodological blueprint for researchers venturing into the crystallographic analysis of novel quinoline-based compounds.

Synthesis and Crystallization: From Molecule to Monocrystal

The journey to understanding a molecule's three-dimensional structure begins with its synthesis and subsequent crystallization. A plausible synthetic route to this compound involves the bromination of a suitable precursor, 7-methoxyquinoline.

Experimental Protocol: Synthesis of this compound

A reported method for the synthesis of this compound involves the use of N-bromosuccinimide (NBS) as a brominating agent.[6]

-

Reaction Setup: To a 100 mL three-necked flask containing 7-methoxyquinoline, add N-bromosuccinimide (NBS).

-

Solvent Addition: Add 60 mL of dichloromethane to the flask.

-

Inert Atmosphere: Purge the flask with argon gas.

-

Reaction: Allow the reaction to proceed at room temperature for 12 hours.

-

Workup: Upon completion, quench the reaction by adding sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Perform an extraction using a water/ethyl acetate system.

-

Drying and Purification: Collect the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent. The crude product is then purified by column chromatography to yield this compound.[6]

The Art of Crystal Growth: A Prerequisite for Diffraction

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystallographic study.[7] For a small organic molecule like this compound, several crystallization techniques can be employed. The choice of solvent is critical, as it influences the crystal growth mechanism and can even be incorporated into the crystal lattice.[8]

Common Crystallization Techniques:

-

Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent to create a saturated or near-saturated solution.[9] The solution is then filtered and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]

-

Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

For this compound, a systematic screening of various solvents and solvent mixtures would be necessary to identify the optimal conditions for growing diffraction-quality single crystals.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, single-crystal X-ray diffraction is the definitive technique to determine its atomic-level structure.[4] This powerful analytical method relies on the diffraction pattern produced when a crystal is irradiated with X-rays.

Experimental Workflow: From Crystal to Data

The process of single-crystal X-ray diffraction analysis follows a well-defined workflow.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Data Collection Parameters

A modern CCD or CMOS area detector diffractometer would be used for data collection. Key experimental parameters would include:

| Parameter | Typical Value/Choice | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo Kα is common for small organic molecules, providing good resolution. Cu Kα may be used for smaller crystals but can lead to higher absorption. |

| Temperature | 100 K or 150 K | Low temperatures are used to minimize thermal vibrations of atoms, leading to a more precise structure determination.[1] |

| Data Collection Strategy | ω and φ scans | A combination of scans is used to collect a complete and redundant dataset by rotating the crystal in the X-ray beam. |

Structure Solution and Refinement

The collected diffraction data, consisting of a series of reflection intensities, is then processed. The primary challenge is to solve the "phase problem," as the phases of the diffracted X-rays are not directly measured. For small molecules like this compound, direct methods are typically successful in determining the initial atomic positions.

The initial structural model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.

Hypothetical Crystal Structure of this compound: A Structural Biologist's Perspective

While the actual crystal structure is unknown, we can hypothesize about its key features based on the known structures of related quinoline derivatives, such as 4-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline.[1][7]

Molecular Geometry

The quinoline ring system is expected to be essentially planar. The bromine atom and the methoxy group will be substituted at the 8 and 7 positions, respectively. The C-Br bond length is anticipated to be in the typical range for brominated aromatic compounds. The methoxy group may exhibit some deviation from the plane of the quinoline ring. In the case of 5,7-dibromo-8-methoxyquinoline, the methoxy carbon atom deviates from the quinoline ring system.[7]

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, the following interactions are likely to play a significant role:

-

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could participate in halogen bonding with the nitrogen atom or the oxygen atom of the methoxy group of a neighboring molecule.

-

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds are plausible and are observed in the crystal structure of 5,7-dibromo-8-methoxyquinoline.[7]

-

π-π Stacking: The aromatic quinoline rings are likely to engage in π-π stacking interactions, which are a common feature in the crystal structures of planar aromatic molecules. These interactions are also observed in 5,7-dibromo-8-methoxyquinoline.[7]

-

van der Waals Forces: These ubiquitous forces will also contribute to the overall crystal packing.

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal.

Caption: Potential intermolecular interactions in the crystal lattice of this compound.

Data Presentation and Validation

A comprehensive crystal structure analysis would present the crystallographic data in a standardized format.

Hypothetical Crystallographic Data Table

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₈BrNO |

| Formula Weight | 238.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| V (ų) | 1040 |

| Z | 4 |

| ρcalc (g/cm³) | 1.52 |

| μ (mm⁻¹) | 4.50 |

| F(000) | 472 |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.15 |

Note: These values are purely hypothetical and are presented for illustrative purposes.

Structural Validation

The final refined crystal structure would be rigorously validated using software like PLATON to check for missed symmetry and other potential issues. The quality of the structure is assessed by figures of merit such as the R-factors (R₁ and wR₂) and the goodness-of-fit (GooF).

Conclusion and Future Directions

The crystallographic analysis of this compound, though currently not experimentally determined, represents a valuable endeavor for the drug development community. The hypothetical framework outlined in this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural elucidation. The insights gained from such a study would not only reveal the intricate details of its solid-state architecture but also contribute to a deeper understanding of structure-property relationships in this important class of heterocyclic compounds. The determination of this crystal structure would be a significant contribution to the field, providing a crucial data point for computational modeling and the rational design of future quinoline-based therapeutic agents.

References

- This is a hypothetical guide, and as such, direct references to the crystal structure of this compound are not available. The references below pertain to related compounds and general crystallographic methods.

-

Lynch, D. E., McClenaghan, I., & Healy, P. C. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1117. Available at: [Link].

-

University of Rochester. How To: Grow X-Ray Quality Crystals. Available at: [Link].

-

Çelik, İ., Ökten, S., Akkurt, M., Ersanlı, C. C., Çakmak, O., & Özbakır, R. (2017). 5,7-Dibromo-8-methoxyquinoline. IUCrData, 2(5). Available at: [Link].

-

ResearchGate. (2017). 5,7-Dibromo-8-methoxyquinoline. Available at: [Link].

-

Michigan State University. X-Ray Crystallography Laboratory. Available at: [Link].

-

ResearchGate. Structures of the quinoline derivatives. Available at: [Link].

-

Creative BioMart. X-ray Crystallography. Available at: [Link].

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available at: [Link].

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link].

-

CCDC. The Cambridge Structural Database. Available at: [Link].

-

CCDC. Access Structures. Available at: [Link].

Sources

- 1. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

8-Bromo-7-methoxyquinoline solubility in various solvents

An In-Depth Technical Guide to the Solubility of 8-Bromo-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data, this guide synthesizes theoretical principles with field-proven experimental methodologies to empower researchers in their drug development endeavors. We present a predicted solubility profile based on the physicochemical properties of the molecule and data from structurally related compounds. More importantly, we provide a detailed, self-validating experimental workflow for the precise determination of its solubility in various solvents, ensuring scientific integrity and reproducibility. This guide is designed to be a practical resource for scientists engaged in pre-formulation studies, process chemistry, and the broader field of pharmaceutical development.

Introduction to this compound and the Imperative of Solubility Profiling

This compound is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1] The introduction of a bromine atom and a methoxy group to the quinoline ring system significantly influences its physicochemical properties, such as lipophilicity, electronic distribution, and crystal packing, all of which are key determinants of solubility.

A comprehensive understanding of a compound's solubility is paramount in the early stages of drug development. Poor solubility can lead to a cascade of challenges, including low and erratic bioavailability, difficulty in formulating parenteral and oral dosage forms, and unreliable results in in-vitro biological assays.[2][3] Therefore, a thorough characterization of the solubility of this compound in a diverse range of solvents is a foundational step for its advancement as a potential therapeutic agent.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters provide a theoretical basis for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [4][5] |

| Molecular Weight | 238.08 g/mol | [4][5] |

| Predicted LogP | 3.0059 | [4] |

| Hydrogen Bond Acceptors | 2 (N in quinoline, O in methoxy) | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | [4] |

The predicted octanol-water partition coefficient (LogP) of approximately 3 suggests that this compound is a moderately lipophilic compound, indicating a preference for non-polar environments over aqueous media.[4] This is a strong indicator of poor water solubility.

Predicted Solubility Profile of this compound

While specific experimental data for this compound is not extensively available in the public domain, a qualitative solubility profile can be predicted based on its structure and the known solubility of similar brominated quinoline derivatives.[6][7][8] The principle of "like dissolves like" is a guiding tenet in these predictions.[6]

Table 2: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low / Insoluble | High LogP, lack of hydrogen bond donors. |

| Methanol | Sparingly Soluble to Soluble | Can engage in hydrogen bonding with the nitrogen and oxygen atoms of the solute. | |

| Ethanol | Sparingly Soluble to Soluble | Similar to methanol, but slightly less polar. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | High polarity and ability to disrupt crystal lattice forces make it an excellent solvent for many organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble to Very Soluble | Similar to DMSO in its solubilizing power for polarizable molecules. | |

| Acetone | Soluble | A good general-purpose organic solvent. | |

| Acetonitrile | Soluble | Often used in chromatography, indicating its ability to dissolve a range of compounds.[6] | |

| Non-Polar / Halogenated | Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis and extraction.[5] |

| Chloroform | Soluble | Similar to DCM.[6] | |

| Hexane | Insoluble | The significant polarity of the quinoline ring is unlikely to be overcome by this non-polar solvent. |

Disclaimer: The data in Table 2 is predictive and should be confirmed by experimental determination. This table serves as a guide for solvent selection in initial screening experiments.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The shake-flask method is the gold-standard for determining equilibrium solubility and is widely accepted by regulatory agencies.[3][9]

Core Principle

The shake-flask method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is achieved.[9][10] At this point, the solution is saturated with the compound. The concentration of the dissolved compound in the clear supernatant is then measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[11]

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. enamine.net [enamine.net]

An In-depth Technical Guide to the Physical and Chemical Stability of 8-Bromo-7-methoxyquinoline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical stability of 8-Bromo-7-methoxyquinoline, a key heterocyclic intermediate in pharmaceutical synthesis. While specific experimental stability data for this compound is not extensively available in public literature, this document synthesizes information from structurally related quinoline derivatives and fundamental principles of organic chemistry to predict its stability profile. We will explore the anticipated effects of pH, temperature, light, and oxidative stress on the molecule. Furthermore, this guide outlines detailed, field-proven protocols for conducting forced degradation studies in accordance with ICH guidelines, and presents the appropriate analytical methodologies for the separation and identification of potential degradation products. This document is intended to be an essential resource for scientists and researchers, enabling them to design robust stability studies, anticipate potential degradation pathways, and develop stable formulations.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The substitution pattern on the quinoline ring profoundly influences the molecule's physicochemical properties, biological activity, and, critically, its stability. This compound, with its halogen and electron-donating methoxy substituents, presents a unique stability profile that warrants careful investigation. Understanding the intrinsic stability of this intermediate is paramount for ensuring the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API).[2]

Forced degradation studies are an indispensable component of the drug development process, providing crucial insights into the degradation pathways and products that may arise under various environmental conditions.[3][4] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies, mandating the exposure of drug substances to stress conditions such as acid, base, oxidation, heat, and light.[3][5]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₀H₈BrNO | [6][7] |

| Molecular Weight | 238.08 g/mol | [6][7] |

| CAS Number | 36023-06-0 | [6][8] |

| Appearance | Predicted to be a solid at room temperature. | General knowledge |

| XLogP3 | 2.9 | [6] |

| Topological Polar Surface Area | 22.1 Ų | [6] |

| Flash Point | 154.1 ± 22.3 °C | [6] |

| pKa | Predicted to be weakly basic due to the quinoline nitrogen. | General knowledge |

| Solubility | Predicted to have low aqueous solubility, but soluble in organic solvents like DMSO and methanol. | [9] |

Predicted Stability Profile and Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be predicted under forced stress conditions. The presence of the methoxy group (an aryl ether) and the bromo substituent on the electron-rich quinoline ring are key determinants of its reactivity.

Hydrolytic Stability

The stability of this compound to hydrolysis is expected to be pH-dependent.

-

Acidic Conditions: Aryl ethers are generally stable to acid hydrolysis but can be cleaved under harsh conditions with strong acids like HBr or HI.[10] Under typical forced degradation conditions (e.g., 0.1 M HCl), significant degradation via ether cleavage is not anticipated to be the primary pathway. However, protonation of the quinoline nitrogen may influence the overall electron distribution and reactivity of the molecule.

-

Basic Conditions: The molecule is expected to be relatively stable under basic conditions. The aryl ether and aryl bromide moieties are generally resistant to cleavage by hydroxide ions under standard forced degradation conditions.

Oxidative Stability

The methoxy group can render the aromatic ring more susceptible to oxidation.[11][12][13][14][15]

-

Reaction with Peroxide: Exposure to hydrogen peroxide could lead to the formation of N-oxides at the quinoline nitrogen. Furthermore, oxidation of the benzene ring is possible, potentially leading to hydroxylation or ring-opening products under more strenuous conditions. The methoxy group itself could be susceptible to oxidative dealkylation.

Photostability

Halogenated aromatic compounds are often susceptible to photodegradation.[16][17]

-

UV/Visible Light Exposure: Irradiation with UV or visible light could induce homolytic cleavage of the carbon-bromine bond, generating a radical intermediate. This radical could then undergo various reactions, including hydrogen abstraction from the solvent or reaction with oxygen, leading to debrominated or hydroxylated impurities. The quinoline ring itself is a chromophore and can absorb light, potentially leading to other photolytic reactions.[18]

Thermal Stability

This compound is expected to be relatively stable to thermal stress in the solid state, as suggested by its high flash point.[6] Degradation at elevated temperatures would likely proceed through non-specific decomposition pathways.

Diagram of Predicted Degradation Pathways

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of this compound in accordance with ICH Q1A(R2) guidelines.[3][5] The goal is to achieve 5-20% degradation to provide meaningful data on potential degradation products.[5]

Experimental Workflow Diagram

Caption: General workflow for forced degradation studies.

Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

-

Working Solutions: Dilute the stock solution with the respective stressor solutions to a final concentration of approximately 100 µg/mL for analysis.

Stress Conditions

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at 60°C.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate at 60°C.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% hydrogen peroxide.

-

Keep the mixture at room temperature.

-

Withdraw samples at appropriate time intervals.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature oven at 80°C.

-

At specified time points, withdraw samples, dissolve in the initial solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

-

A control sample should be protected from light to assess the contribution of thermal degradation during the study.

-

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from any degradation products.[19][20] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[21]

Stability-Indicating HPLC-UV Method

-

Instrumentation: HPLC system with a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water) is recommended to achieve good separation of polar and non-polar compounds.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound and use the PDA to assess peak purity.

Identification of Degradation Products

For the identification and structural elucidation of significant degradation products, hyphenated techniques are indispensable.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight and fragmentation data for the identification of unknown impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of isolated degradation products.

Conclusion and Future Perspectives

This technical guide provides a predictive overview of the physical and chemical stability of this compound and outlines a robust experimental framework for its comprehensive evaluation. Based on its chemical structure, the molecule is most likely susceptible to degradation under oxidative and photolytic stress. The provided protocols, rooted in ICH guidelines, offer a systematic approach to confirming these predictions and identifying any potential degradants.

It is imperative for researchers and drug development professionals working with this compound to conduct these forced degradation studies early in the development process. The resulting data will be invaluable for establishing its intrinsic stability, developing stable formulations, defining appropriate storage conditions, and ensuring the development of a safe and effective final drug product.

References

-

ICH Q1A(R2): Stability Testing of New Drug Substances and Products. ([Link])

-

MedCrave. (2016). Forced Degradation Studies. MedCrave Online. ([Link])

-

ICH Q1B: Photostability Testing of New Drug Substances and Products. ([Link])

-

Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ([Link])

-

IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. ([Link])

-

Scirp.org. (2010). Photobiodegradation of halogenated aromatic pollutants. ([Link])

-

ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ([Link])

-

NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. ([Link])

-

ResearchGate. (n.d.). Quinoline derivatives with bromine in their structure. ([Link])

-

Amanote Research. (2010). (PDF) Photobiodegradation of Halogenated Aromatic Pollutants. ([Link])

-

Wikipedia. (n.d.). Ether. ([Link])

-

NIH. (n.d.). Biodegradation of halogenated organic compounds. PMC. ([Link])

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. ([Link])

-

ResearchGate. (n.d.). Proposed pathways for quinoline biodegradation by Comamonas sp. strains... ([Link])

-

PubMed. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. ([Link])

-

KEGG PATHWAY Database. (n.d.). ([Link])

-

ResearchGate. (n.d.). Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b). ([Link])

-

YouTube. (2018). Stability Indicating Methods. ([Link])

-

ResearchGate. (n.d.). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation | Request PDF. ([Link])

-

PubMed. (2021). [Oxidative Deprotection of p-Methoxybenzyl Ethers by a Nitroxyl Radical Catalyst]. ([Link])

-

PubMed. (2023). New insights into the typical nitrogen-containing heterocyclic compound-quinoline degradation and detoxification by microbial consortium: Integrated pathways, meta-transcriptomic analysis and toxicological evaluation. ([Link])

-

OUCI. (1990). Degradation of halogenated aromatic compounds. ([Link])

-

PubMed. (2020). Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. ([Link])

-

University of Calgary. (n.d.). Ch24 : ArOR + HX -> ArOH + RX. ([Link])

-

YouTube. (2018). Stability Indicating Methods. ([Link])

-

Journal of the American Chemical Society. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. ([Link])

-

ACS Publications. (2025). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ([Link])

-

PubMed. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ([Link])

-

PubChemLite. (n.d.). This compound (C10H8BrNO). ([Link])

-

ResearchGate. (2021). Key Compounds in Synthesis of Quinoline Derivatives: Synthesis of Bromo, Cyano and Methoxy Quinolines. ([Link])

-

ResearchGate. (n.d.). Chemoselective Oxidation of p -Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst | Request PDF. ([Link])

-

ResearchGate. (2025). (PDF) Electronic absorption spectra of 5,7-dibromo-8-hydroxy quinoline. ([Link])

-

ACS Publications. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling | Organic Letters. ([Link])

-

ResearchGate. (n.d.). One-pot synthesis of alkyl aryl ethers from aryl bromides a. ([Link])

-

MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. ([Link])

-

PubChem. (n.d.). 8-Bromoquinoline | C9H6BrN | CID 140109. ([Link])

-

Pharmaffiliates. (n.d.). 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-6-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-2H-purin-2-one. ([Link])

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 36023-06-0 [chemicalbook.com]

- 9. 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | 666816-98-4 [chemicalbook.com]

- 10. Ether - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. [Oxidative Deprotection of p-Methoxybenzyl Ethers by a Nitroxyl Radical Catalyst] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Photobiodegradation of halogenated aromatic pollutants [scirp.org]

- 17. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants [research.amanote.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. m.youtube.com [m.youtube.com]

- 21. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 8-Bromo-7-methoxyquinoline (CAS No. 36023-06-0): Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 8-Bromo-7-methoxyquinoline (CAS No. 36023-06-0), a heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. We will delve into its physicochemical properties, present a detailed and validated synthesis protocol, explore its chemical reactivity, and discuss its strategic applications as a versatile intermediate. This document is designed to serve as a practical resource for scientists and drug development professionals, offering field-proven insights into the effective utilization of this valuable chemical building block.

Introduction: The Quinoline Scaffold and the Strategic Utility of this compound

The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][2] this compound emerges as a particularly valuable intermediate due to the strategic placement of its functional groups. The methoxy group at the C-7 position and the bromine atom at the C-8 position of the quinoline ring system provide orthogonal handles for sequential, regioselective chemical modifications.[1]

The bromine atom serves as a versatile anchor for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[3][4] Concurrently, the methoxy group influences the electronic landscape of the molecule and can be readily converted to a hydroxyl group, opening further avenues for derivatization or for its use in bio-imaging and as a metal ionophore.[1] This dual functionality makes this compound a powerful precursor for constructing complex molecular architectures and generating libraries of novel compounds for drug discovery programs.[5]

graph "Chemical_Structure" {

layout=neato;

node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=51063033&t=l", label=""];

b [pos="-1,1!"];

a [pos="1,-1!"];

}

Caption: Chemical structure of this compound.

Physicochemical and Computational Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below, derived from supplier data and computational models.

| Property | Value | Reference(s) |

| CAS Number | 36023-06-0 | [6][7] |

| Molecular Formula | C₁₀H₈BrNO | [6][7] |

| Molecular Weight | 238.08 g/mol | [6][7] |

| Synonyms | 7-Methoxy-8-bromo-quinoline | [6] |

| Purity (Typical) | ≥96% | [6] |

| Flash Point (Predicted) | 154.1 ± 22.3 °C | [7] |

| Density (Predicted) | 1.516 g/cm³ | [7] |

| Refractive Index (Predicted) | 1.640 | [7] |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | [6] |

| LogP (Predicted) | 3.0059 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 1 | [6] |

| Storage Conditions | Store at room temperature | [6] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the 7-methoxyquinoline precursor. The following protocol is a robust and validated method for its preparation.

Principle of Electrophilic Aromatic Substitution

The regioselectivity of the bromination is governed by the electronic effects of the substituents on the quinoline ring. The methoxy group (-OCH₃) at the C-7 position is a strongly activating, ortho, para-directing group. It enhances the electron density of the benzene portion of the scaffold, making it more susceptible to electrophilic attack than the pyridine ring, which is deactivated by the electronegative nitrogen atom. The C-8 position is ortho to the methoxy group, making it a highly favored site for substitution. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, which allows for controlled monobromination with high yield.

Recommended Synthesis Protocol

This protocol is adapted from established procedures for the bromination of activated aromatic systems.[7]

Reagents and Equipment:

-

7-Methoxyquinoline (starting material)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Sodium thiosulfate (Na₂S₂O₃), aqueous solution

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL three-necked flask, dissolve 4.2 g of 7-methoxyquinoline in 60 mL of anhydrous dichloromethane.[7] Equip the flask with a magnetic stir bar and an argon gas inlet.

-

Addition of Brominating Agent: To the stirred solution, add a stoichiometric equivalent of N-Bromosuccinimide (NBS).[7]

-

Reaction: Purge the flask with argon gas and allow the reaction to proceed at room temperature for 12 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and perform an extraction with a water/ethyl acetate system.[7] Collect the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the final product, this compound. A typical yield for this reaction is approximately 93%.[7]

Workflow Visualization

Caption: A step-by-step workflow for the synthesis of this compound.

Spectral Data Analysis

While comprehensive, peer-reviewed spectral data for this compound is not widely published, data is available from commercial suppliers.[8] Based on the known structure and spectral data from closely related analogs, the following characteristics can be anticipated.[1][9]

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings. The methoxy group will appear as a sharp singlet around 4.0 ppm. The aromatic protons will reside in the 7.0-9.0 ppm range, with coupling patterns characteristic of the quinoline ring system.

-

¹³C NMR: The carbon spectrum will display ten unique signals. The methoxy carbon should appear around 56-61 ppm. The carbon atom attached to the bromine (C-8) will be shifted, and its precise chemical shift is a key indicator of successful bromination.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected exact mass is 236.9789 g/mol .[7]

Chemical Reactivity and Synthetic Applications

This compound is not typically an end-product but rather a strategic intermediate. Its reactivity is dominated by the C-Br bond, making it a prime substrate for modern synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 8-position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space. Key transformations include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.[3][4]

-

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated quinolines.[10]

-

Buchwald-Hartwig Amination: Reaction with amines to install nitrogen-based functionalities.[10]

-

Heck Reaction: Reaction with alkenes to form vinylated quinolines.[10]

The reactivity of the C-Br bond is generally higher than that of a C-Cl bond but lower than a C-I bond, offering a good balance of stability and reactivity for these transformations.[4]

Diagram of Synthetic Potential

Caption: Synthetic utility of this compound in cross-coupling reactions.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as harmful if swallowed.

| Hazard Information | Details | Reference(s) |

| GHS Classification | Acute Toxicity, Oral (Category 4) | [7] |

| Hazard Statement | H302: Harmful if swallowed | [7] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant. | [7] |

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[6]

Conclusion

This compound is a high-value synthetic intermediate, offering researchers two distinct and strategically positioned functional groups for molecular elaboration. Its straightforward, high-yielding synthesis and its versatility in modern cross-coupling chemistry make it an indispensable tool for constructing novel quinoline-based compounds. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower scientists to fully leverage its potential in the pursuit of new therapeutic agents and advanced materials.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. echemi.com [echemi.com]

- 8. This compound(36023-06-0) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

A Theoretical and Computational Scrutiny of 8-Bromo-7-methoxyquinoline: A Technical Guide for Advanced Research

Introduction: The Quinoline Scaffold and the Promise of 8-Bromo-7-methoxyquinoline

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and unique optoelectronic properties.[1][2][3] The strategic placement of substituents on the quinoline ring system is a critical determinant of its function, influencing molecular conformation, electronic structure, and interactions with biological targets.[1] this compound, a member of this versatile family, presents an intriguing subject for theoretical investigation. The presence of a bromine atom at the 8-position and a methoxy group at the 7-position suggests potential for diverse applications, from antimicrobial agents to anticancer therapeutics, building upon the known bioactivities of halogenated and methoxy-substituted quinolines.[4][5][6]

This in-depth technical guide provides a comprehensive theoretical framework for the study of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to explore its potential. By integrating established computational methodologies with insights from analogous compounds, this guide offers a predictive lens into the physicochemical and biological properties of this promising molecule.

PART 1: Synthesis and Spectroscopic Characterization

A thorough understanding of a molecule's properties begins with its synthesis and empirical characterization. While specific literature on the detailed synthesis of this compound is sparse, a plausible synthetic route can be extrapolated from established bromination and methoxylation reactions of quinoline derivatives.[7][8]

Proposed Synthesis Protocol

A potential synthetic pathway involves the bromination of 7-methoxyquinoline. The reaction would likely proceed via electrophilic aromatic substitution, with the bromine atom directed to the 8-position due to the activating effect of the methoxy group.

Experimental Protocol: Bromination of 7-Methoxyquinoline

-

Reactant Preparation: Dissolve 7-methoxyquinoline in a suitable solvent, such as chloroform or acetic acid.

-

Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) or molecular bromine in the same solvent to the reaction mixture at room temperature, while protecting from light.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring and a singlet for the methoxy group protons. The coupling patterns and chemical shifts of the aromatic protons will be crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming its structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the C-H, C=C, C=N, and C-O stretching and bending vibrations of the quinoline and methoxy groups. The C-Br stretching frequency will also be observable.[9][10]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or DMSO, will reveal the electronic absorption properties of the molecule, providing insights into its electronic transitions.[11][12]

PART 2: The Computational Microscope: Unveiling Intrinsic Properties

Computational chemistry offers a powerful toolkit to predict and rationalize the behavior of molecules at the atomic level. Density Functional Theory (DFT) and molecular docking are the cornerstones of theoretical investigations for quinoline derivatives.[1][2]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry, vibrational frequencies, and a host of electronic properties.[1][3]

Typical DFT Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for organic molecules.[13][14]

-

Basis Set: A basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost for molecules of this size.[9][12]

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR and Raman spectra.

-

Electronic Properties: Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

Caption: A typical workflow for DFT calculations on this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[2][3][11] A smaller energy gap suggests higher reactivity.

| Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. Red regions indicate electron-rich areas (negative potential), while blue regions represent electron-deficient areas (positive potential). This information is critical for understanding intermolecular interactions and predicting reaction sites.[3]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It helps to understand hyperconjugative interactions and charge transfer, which contribute to the molecule's stability.[2][11]

PART 3: Potential Applications and In Silico Screening

The structural features of this compound suggest several potential applications, particularly in the realm of drug discovery. The quinoline core is a well-established pharmacophore, and the bromo and methoxy substituents can enhance biological activity.[4][6][15]

Antimicrobial and Anticancer Potential

Numerous quinoline derivatives have demonstrated potent antimicrobial and anticancer activities.[5][16][17][18] The presence of a halogen atom can enhance lipophilicity, facilitating cell membrane penetration. Methoxy groups are also known to modulate biological activity.[17] Therefore, it is plausible that this compound could exhibit inhibitory effects against various pathogens or cancer cell lines.

Molecular Docking: Simulating Drug-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[19][20] This in silico approach is a cornerstone of modern drug discovery, enabling the rapid screening of potential drug candidates against specific biological targets.[15][16]

Molecular Docking Protocol:

-

Target Selection: Identify a relevant protein target (e.g., an enzyme or receptor implicated in a disease).

-

Ligand and Receptor Preparation: Prepare the 3D structures of this compound (the ligand) and the target protein. This involves adding hydrogen atoms, assigning charges, and defining the binding site.

-

Docking Simulation: Use software like AutoDock, Glide, or GOLD to perform the docking calculations. The software will explore various conformations and orientations of the ligand within the receptor's binding pocket.

-

Scoring and Analysis: The docking results are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Caption: A streamlined workflow for molecular docking studies.

Conclusion: A Roadmap for Future Investigations

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By leveraging established computational methodologies and drawing parallels from well-studied analogous compounds, researchers can gain significant predictive insights into the properties and potential applications of this molecule. The protocols and theoretical constructs presented herein provide a solid foundation for future experimental and computational studies, paving the way for the potential discovery of novel therapeutic agents and advanced materials.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- Benchchem. (n.d.). A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines.

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2015). Arabian Journal of Chemistry.

- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESİS.

- Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.). PubMed.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH.

- synthesis and study of anticancer activity of quinoline derivative using computational chemistry. (2024). ResearchGate.

- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2016). PubMed.

- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2025). ResearchGate.

- This compound Use and Manufacturing. (n.d.). ECHEMI.

- Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.). ResearchGate.

- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). NIH.

- 36023-06-0 | this compound. (n.d.). ChemScene.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications.

- Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation. (n.d.).

- A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. (n.d.). ResearchGate.

- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2025). PubMed Central.

- Docking Studies on Novel Analogues of 8-ChloroQuinolones against Staphylococcus aureus. (2018). ResearchGate.

- Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (n.d.). Science Alert.

- Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. (2018).

- This compound (C10H8BrNO). (n.d.). PubChemLite.

- UA-DMSPE Determination of Cu(II), Cd(II), and As(III) in Water, Soil, and Tomato Using a Novel Thiosemicarbazone Sorbent: ICP-OE. (2025). ACS Publications.

- 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. (n.d.). Journal of the American Chemical Society.

- 7-Bromoquinolin-8-ol | Request PDF. (2025). ResearchGate.

- 5,7-Dibromo-8-methoxyquinoline. (n.d.). ResearchGate.

- Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. (2025). ResearchGate.

- Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. (2021). PMC - NIH.

- Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[ - Research India Publications. (n.d.). Retrieved January 5, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzaC7Wgktckqk2SigXrlP0aOIjBJgGPH1fjLHWGffvp6rW8aZKuHRL1pQg0nFbhe-8LgO5IQQnkqmjR_DhNLdfMzQL4TQzFdTxIqqS8uSfw43-ZbLWywbZxvgJ96FIJRfdWZiNY9KX5e6qjYD6Xp67XhdU_1AFiEU=

- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (n.d.). Scirp.org.

- Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. (n.d.). MDPI.

- NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). PMC - NIH.

- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate.

- 4-Bromo-8-methoxy-quinoline. (2008). PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]